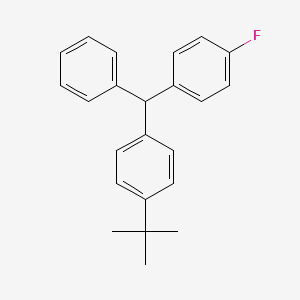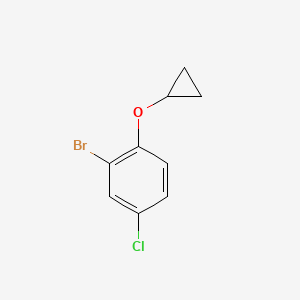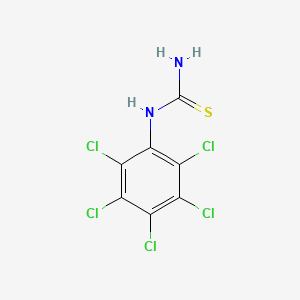
Tert-butyl (4-methoxynaphthalen-1-yl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (4-methoxynaphthalen-1-yl) carbonate: is a chemical compound with the molecular formula C16H20O3 It is known for its unique structural properties, which include a tert-butyl group attached to a methoxynaphthalene moiety via a carbonate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-methoxynaphthalen-1-yl) carbonate typically involves the reaction of 4-methoxynaphthol with tert-butyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:
4-Methoxynaphthol+tert-Butyl chloroformate→Tert-butyl (4-methoxynaphthalen-1-yl) carbonate+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl (4-methoxynaphthalen-1-yl) carbonate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The naphthalene ring can be reduced under catalytic hydrogenation conditions.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Strong bases like sodium hydride (NaH) or organometallic reagents like Grignard reagents.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenes.
Substitution: Formation of various alkyl or aryl derivatives.
Applications De Recherche Scientifique
Chemistry: Tert-butyl (4-methoxynaphthalen-1-yl) carbonate is used as an intermediate in organic synthesis. It serves as a protecting group for phenols and alcohols, allowing selective reactions to occur on other functional groups.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbonate esters. It may also serve as a model compound for studying the metabolism of similar esters in biological systems.
Medicine: Potential applications in medicinal chemistry include the development of prodrugs. The carbonate ester linkage can be hydrolyzed in vivo to release the active drug molecule.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl (4-methoxynaphthalen-1-yl) carbonate involves the hydrolysis of the carbonate ester linkage. This reaction is catalyzed by enzymes such as esterases or can occur under acidic or basic conditions. The hydrolysis results in the release of 4-methoxynaphthol and tert-butyl alcohol. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- Tert-butyl (4-hydroxynaphthalen-1-yl) carbonate
- Tert-butyl (4-methoxyphenyl) carbonate
- Tert-butyl (4-methoxybenzyl) carbonate
Comparison: Tert-butyl (4-methoxynaphthalen-1-yl) carbonate is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric properties. Compared to similar compounds with phenyl or benzyl groups, the naphthalene ring provides additional stability and reactivity, making it suitable for specific applications in organic synthesis and material science.
Propriétés
Formule moléculaire |
C16H18O4 |
|---|---|
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
tert-butyl (4-methoxynaphthalen-1-yl) carbonate |
InChI |
InChI=1S/C16H18O4/c1-16(2,3)20-15(17)19-14-10-9-13(18-4)11-7-5-6-8-12(11)14/h5-10H,1-4H3 |
Clé InChI |
AIWFGHHGWWYJMB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)OC1=CC=C(C2=CC=CC=C21)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3R)-N-(3-methoxypropyl)-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14131375.png)
![[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene](/img/structure/B14131382.png)

![2-Oxaspiro[5.5]undecane-1,3-dione](/img/structure/B14131399.png)


![N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide](/img/structure/B14131406.png)
![3-[(2-Methylquinolin-8-yl)oxy]propanenitrile](/img/structure/B14131407.png)



